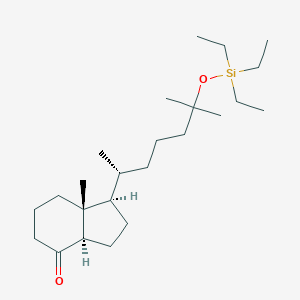

Eldecalcitol Intermediate CD

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

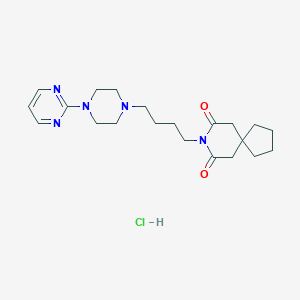

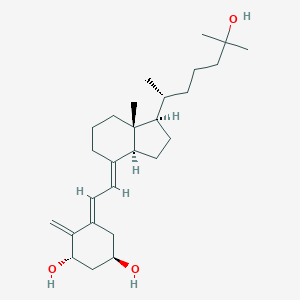

Eldecalcitol Intermediate CD is a crucial compound in the synthesis of eldecalcitol, a vitamin D analog used primarily for the treatment of osteoporosis. Eldecalcitol has shown significant efficacy in increasing bone mineral density and reducing fracture risks, making its intermediates vital in pharmaceutical manufacturing .

Aplicaciones Científicas De Investigación

Eldecalcitol Intermediate CD has several scientific research applications:

Chemistry: Used in the synthesis of vitamin D analogs and other related compounds.

Biology: Studied for its role in calcium metabolism and bone health.

Medicine: Crucial in the development of treatments for osteoporosis and other bone-related diseases.

Industry: Employed in the large-scale production of eldecalcitol for pharmaceutical use .

Mecanismo De Acción

Target of Action

The primary target of Eldecalcitol Intermediate CD is the Vitamin D3 receptor . This receptor plays a crucial role in the regulation of calcium and phosphate metabolism, which are essential for the maintenance of healthy bones .

Mode of Action

This compound is an analog of 1a,25-dihydroxyvitamin D3 [1,25 (OH)2D3], bearing a hydroxypropoxy residue at the 2b position . It binds to the Vitamin D3 receptor with less affinity but binds to the vitamin D-binding protein with higher affinity than 1,25 (OH)2D3, showing a long half-life in plasma .

Biochemical Pathways

This compound affects the PI3K/AKT/FOXOs signaling pathway . This pathway plays a critical role in cellular processes such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking, which makes it a key player in the development and progression of diseases .

Pharmacokinetics

It is known that it binds to the vitamin d-binding protein with higher affinity than 1,25 (oh)2d3, indicating a long half-life in plasma .

Result of Action

This compound has been shown to be effective in increasing bone mass and enhancing bone strength in rodents . It significantly increased lumbar, total hip, and femoral neck bone mineral density (BMD) compared with alfacalcidol . Moreover, it caused a significantly lower rate of vertebral fracture than alfacalcidol .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, the deficiency of vitamin D is common in elderly men and postmenopausal women . This is associated with a decrease in calcium absorption, bone mineral density (BMD) level, and muscle strength, and an increase in fracture risk from falling . Therefore, adequate vitamin D supplementation, especially in these populations, is important for the optimal efficacy of this compound .

Análisis Bioquímico

Biochemical Properties

Eldecalcitol Intermediate CD plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it binds to the vitamin D receptor (VDR) with less affinity but binds to vitamin D-binding protein with higher affinity than 1,25 (OH)2D . This interaction influences the function and activity of these biomolecules, altering their behavior and the overall biochemical reaction in which they are involved.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been found to increase bone mass and was able to enhance bone strength in rodents .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to the vitamin D receptor (VDR) with less affinity but binds to vitamin D-binding protein with higher affinity than 1,25 (OH)2D . This binding influences the function and activity of these biomolecules, leading to changes in cellular processes.

Métodos De Preparación

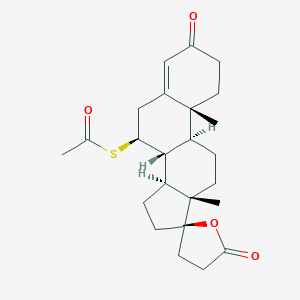

Synthetic Routes and Reaction Conditions: The preparation of Eldecalcitol Intermediate CD involves several steps, including enantiomeric separation and recycling. The process typically starts with treating a precursor compound with an enzyme to obtain the desired intermediate. This is followed by selective saponification, oxidation, and reduction reactions .

Industrial Production Methods: Industrial production of this compound is designed to be efficient and economical. The process avoids complicated and time-consuming procedures, focusing instead on streamlined steps that ensure high yield and purity. This includes the use of specific starting materials and optimized reaction conditions to produce the intermediate on a large scale .

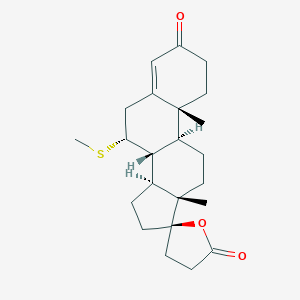

Análisis De Reacciones Químicas

Types of Reactions: Eldecalcitol Intermediate CD undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups.

Reduction: Conversion of carbonyl groups back to hydroxyl groups.

Substitution: Replacement of functional groups with other groups to achieve the desired structure

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Conditions often involve the use of catalysts and specific solvents to facilitate the reactions

Major Products: The major products formed from these reactions are various intermediates that eventually lead to the synthesis of eldecalcitol. Each step is carefully controlled to ensure the correct configuration and purity of the final product .

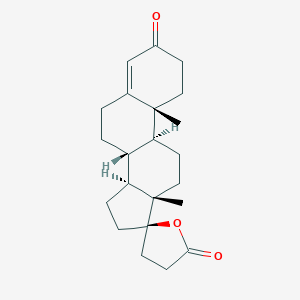

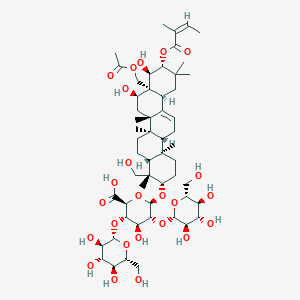

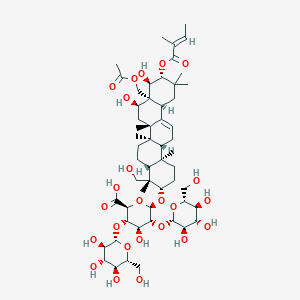

Comparación Con Compuestos Similares

Alfacalcidol: Another vitamin D analog used for similar therapeutic purposes.

Calcitriol: The active form of vitamin D3, used in various treatments for calcium-related disorders.

Paricalcitol: A synthetic vitamin D analog used to treat secondary hyperparathyroidism .

Uniqueness: Eldecalcitol Intermediate CD is unique due to its specific structure, which allows for the efficient synthesis of eldecalcitol. This intermediate ensures high yield and purity, making it a preferred choice in pharmaceutical manufacturing. Compared to other vitamin D analogs, eldecalcitol has shown superior efficacy in increasing bone mineral density and reducing fracture risks .

Propiedades

IUPAC Name |

(1R,3aR,7aR)-7a-methyl-1-[(2R)-6-methyl-6-triethylsilyloxyheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H46O2Si/c1-8-27(9-2,10-3)26-23(5,6)17-11-13-19(4)20-15-16-21-22(25)14-12-18-24(20,21)7/h19-21H,8-18H2,1-7H3/t19-,20-,21+,24-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSBPDZGZFAVZPC-IUBSTNSRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(CC)OC(C)(C)CCCC(C)C1CCC2C1(CCCC2=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[Si](CC)(CC)OC(C)(C)CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CCCC2=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H46O2Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Calcipotriol, anhydrous impurity A [EP]](/img/structure/B196321.png)